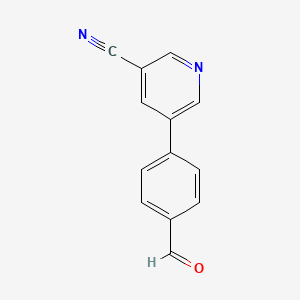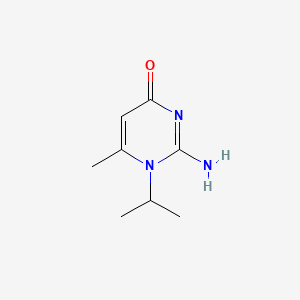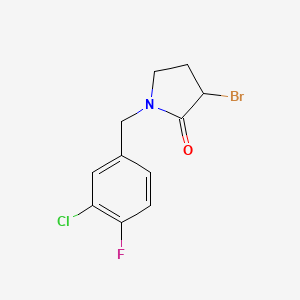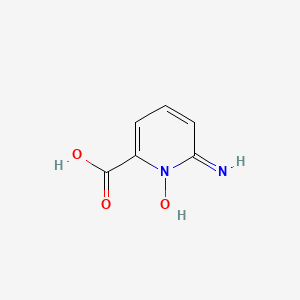![molecular formula C33H58OSi B594996 [(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane CAS No. 1721-67-1](/img/structure/B594996.png)
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of picene, which is a polycyclic aromatic hydrocarbon. The presence of the “tetradecahydropicen-3-yl” group indicates that this compound is a hydrogenated derivative of picene. The “oxy-trimethylsilane” group attached to it suggests that it has been silylated, a common step in the protection of alcohols in organic synthesis .
Molecular Structure Analysis
The compound has a complex structure with multiple chiral centers, as indicated by the stereochemical descriptors (3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR). This suggests that the compound can exist in many different stereoisomers, each of which may have different physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound, it’s difficult to predict its properties without experimental data .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures of Dialkali Metals of Tetrasilabicyclopentylidene :
- This study involved the synthesis of a compound similar in structure to the one you're interested in. It explored the reaction of a silacyclodecyne derivative with alkali metals, leading to the formation of dianion dialkali metals. The structure of these compounds was examined using X-ray crystallography and NMR spectroscopy. This research could indicate potential applications in material science and molecular engineering (Sekiguchi et al., 1995).
Synthesis and Characterization of Tetralithium Salts of Tetraanions :
- The study synthesized and characterized tetralithium salts of tetraanions from a tetrasilylethylene derivative. The reaction involved lithium metal, resulting in two-electron reductions. This research provides insights into the behavior of silicon-based compounds under specific chemical conditions and might have implications for applications in chemical synthesis and materials science (MatsuoTsukasa et al., 2000).
Study on Polyazamacrocycles :
- This research involved the reduction of an octamethyl compound to produce diastereomeric macrocycles, which were then separated and structurally characterized. Such studies can be relevant for understanding the behavior of complex macrocyclic compounds, potentially useful in the development of new materials or pharmaceuticals (Bembi et al., 1989).
Analysis of Polysiloxanes and Siloxane Derivatives :
- Various studies have investigated the synthesis, structure, and properties of polysiloxanes and related siloxane derivatives. These compounds are significant in industrial applications, particularly in the production of silicon-based polymers and materials with unique properties (Jazouli et al., 1989).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58OSi/c1-28(2)18-19-30(5)20-21-32(7)23(24(30)22-28)12-13-26-31(6)16-15-27(34-35(9,10)11)29(3,4)25(31)14-17-33(26,32)8/h12,24-27H,13-22H2,1-11H3/t24-,25-,26+,27-,30+,31-,32+,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNMLCLEKOLKGE-FZPMHTIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C)C)C)C2C1)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[Si](C)(C)C)C)C)[C@@H]1CC(CC2)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)
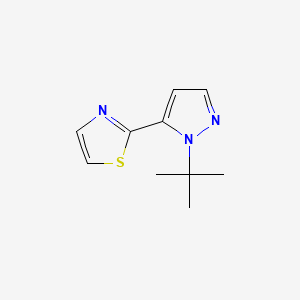
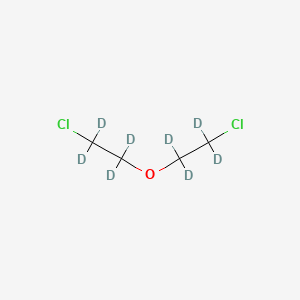
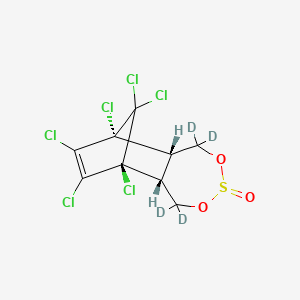
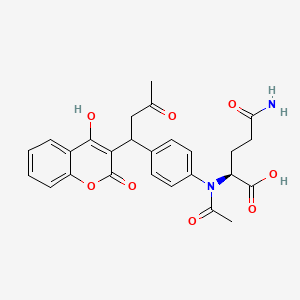
![5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B594922.png)
